molecular formula C11H11NO2 B1452605 (2-Methoxyquinolin-3-yl)methanol CAS No. 1038969-22-0

(2-Methoxyquinolin-3-yl)methanol

Cat. No. B1452605
M. Wt: 189.21 g/mol
InChI Key: ZYZUULGZQZCRCQ-UHFFFAOYSA-N
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Description

“(2-Methoxyquinolin-3-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyquinolin-3-yl)methanol” consists of a quinoline ring with a methoxy group at the 2-position and a methanol group at the 3-position . The InChI code for this compound is 1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methoxyquinolin-3-yl)methanol” is a powder with a molecular weight of 189.21 . Its melting point is between 78-80°C .

Scientific Research Applications

Synthesis of Quinoline Derivatives

A key application of (2-Methoxyquinolin-3-yl)methanol involves its use in the synthesis of various quinoline derivatives. For instance, Kumar et al. (2007) demonstrated the synthesis of 4-alkoxy-2-aryl-quinolines and flavones via oxidative cyclization of 2′-amino and 2′-hydroxychalcones using FeCl3·6H2O–methanol under mild conditions (Kumar & Perumal, 2007). Additionally, the Cannizzaro reaction of 2-chloro-3-formylquinolines was explored by Kumar et al. (2012), leading to the formation of 2-methoxyquinolin-3-yl-methanols among other products (Kumar, Shankar, & Rajendran, 2012).

Photophysical Properties Study

The study of photophysical properties is another significant application. Khoza et al. (2012) synthesized 2-aryl-6,8-dibromo-4-methoxyquinolines and investigated their absorption and fluorescence properties, contributing to the understanding of their photophysical behaviors (Khoza et al., 2012).

Development of Antitubercular Agents

In the realm of medicinal chemistry, Thomas et al. (2011) synthesized new series of quinoline-4-yl-1,2,3-triazoles using a 2-methoxyquinoline derivative as an intermediate. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (Thomas et al., 2011).

Fluorescent Labeling Reagent in Biomedical Analysis

Hirano et al. (2004) highlighted the use of a 6-methoxyquinoline derivative as a novel fluorophore in biomedical analysis, showcasing its strong fluorescence and stability in various conditions, which is essential for sensitive and accurate detection in biological systems (Hirano et al., 2004).

Antibacterial and Anti-biofilm Activity

Labena et al. (2020) explored the antibacterial and antibiofilm activities of acridin-2-yl(phenyl) methanones, synthesized from 2-chloro-6-methoxyquinolin-3-yl derivatives. Their broad-spectrum antibacterial and antibiofilm activities suggest potential applications in combating bacterial infections (Labena et al., 2020).

Selective Fluorescent Chemosensor for Metal Ions

Tang et al. (2008) designed an 8-hydroxyquinoline-based chemosensor with a semirigid structure that exhibited specific and enhanced fluorescence in the presence of Cd(2+), demonstrating the utility of quinoline derivatives in the selective detection of metal ions (Tang et al., 2008).

Safety And Hazards

The safety information for “(2-Methoxyquinolin-3-yl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZUULGZQZCRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyquinolin-3-yl)methanol

CAS RN

1038969-22-0
Record name (2-methoxyquinolin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Kumar, R Shankar, SP Rajendran - Journal of Chemical Sciences, 2012 - Springer
Cannizzaro reaction of 2-chloro-3-formylquinolines was investigated under two different conditions. Under both conditions, redox and methoxylation proceeded simultaneously and …
Number of citations: 5 link.springer.com
D Waghray, J Zhang, J Jacobs, W Nulens… - The Journal of …, 2012 - ACS Publications
Diversely functionalized diaza[5]helicenes have been synthesized starting from 6,9-dichloro-5,10-diaza[5]helicene, which was prepared from a readily available quinoline building block …
Number of citations: 42 pubs.acs.org
JF Ciprich, AJE Buckhalt, LL Carroll, D Chen… - ACS …, 2022 - ACS Publications
New antibiotics with unique biological targets are desperately needed to combat the growing number of resistant bacterial pathogens. ATP synthase, a critical protein found in all life, …
Number of citations: 4 pubs.acs.org

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